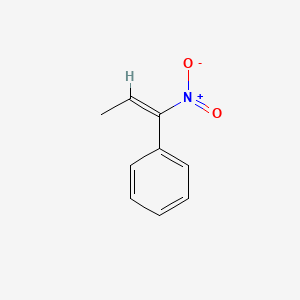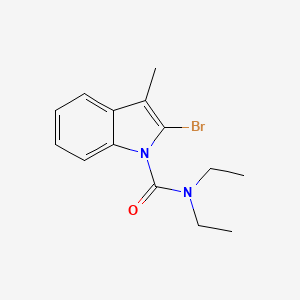![molecular formula C16H22N2O3 B14172249 [2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate CAS No. 733025-10-0](/img/structure/B14172249.png)
[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate is a chemical compound with a complex structure that includes both cyclopentylamino and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate typically involves the reaction of cyclopentylamine with 3-(dimethylamino)benzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include cyclopentylamine, 3-(dimethylamino)benzoic acid, and appropriate solvents such as dichloromethane or ethanol. The reaction is usually catalyzed by a base such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of substituted benzoates .
Scientific Research Applications
[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Mechanism of Action
The mechanism of action of [2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the compound’s unique chemical structure, which allows it to form stable complexes with its targets. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
[2-(Cyclopentylamino)-2-oxoethyl] 3,5-bis(2-methyl-2-propanyl)benzoate: This compound has a similar structure but includes additional methyl groups, which may alter its chemical properties and reactivity.
5-(Oxo)penta-2,4-dienyl-p-(N,N-dimethylamino)benzoate: This compound is a derivative of dimethylaminobenzoic acid and has been studied for its photophysical properties.
Uniqueness
[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate is unique due to its specific combination of cyclopentylamino and dimethylamino groups. This combination imparts distinct chemical properties, making it valuable for various applications in scientific research and industry .
Properties
CAS No. |
733025-10-0 |
|---|---|
Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
[2-(cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate |
InChI |
InChI=1S/C16H22N2O3/c1-18(2)14-9-5-6-12(10-14)16(20)21-11-15(19)17-13-7-3-4-8-13/h5-6,9-10,13H,3-4,7-8,11H2,1-2H3,(H,17,19) |
InChI Key |
MBLYZSJQNABRIO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)OCC(=O)NC2CCCC2 |
solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![12-Methylbenzo[a]pyrene](/img/structure/B14172240.png)
-lambda~5~-phosphane](/img/structure/B14172242.png)


![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172267.png)
![1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene](/img/structure/B14172268.png)
